molecular formula C3H3IN2 B032481 4-Iodopyrazole CAS No. 3469-69-0

4-Iodopyrazole

Cat. No. B032481
CAS RN: 3469-69-0
M. Wt: 193.97 g/mol
InChI Key: LLNQWPTUJJYTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodopyrazole is a member of pyrazoles and an organoiodine compound . It is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Synthesis Analysis

4-Iodopyrazole can be synthesized through a condensation/iodination sequence starting from bicyclo[1.1.1]pentan-1-ylhydrazine and using tetramethoxypropane as an additive in the reaction carried out in ethanol . It has also been synthesized by iodination of the corresponding precursors on a Pt-anode in aqueous solutions of KI under conditions of the diaphragm galvanostatic electrolysis .


Molecular Structure Analysis

The molecular formula of 4-Iodopyrazole is C3H3IN2 . It has an average mass of 193.974 Da and a monoisotopic mass of 193.934082 Da .


Chemical Reactions Analysis

4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . The efficiency of this process depends on the donor-acceptor properties of substituents and their positions in the pyrazole ring .


Physical And Chemical Properties Analysis

4-Iodopyrazole has a density of 2.3±0.1 g/cm3 . Its boiling point is 291.9±13.0 °C at 760 mmHg . It has a molar refractivity of 31.7±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its polar surface area is 29 Å2 .

Scientific Research Applications

Safety And Hazards

4-Iodopyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

4-Iodopyrazole has been described as a “magic bullet” for biochemical structure determination due to its combination of halogen- and hydrogen-bonding capabilities . It is expected that synthesizing pyrazole derivatives efficiently and selectively will continue to be an important area of organic chemistry .

properties

IUPAC Name

4-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNQWPTUJJYTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188244
Record name 4-Iodopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodopyrazole

CAS RN

3469-69-0
Record name 4-Iodopyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3469-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodopyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodopyrazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02721
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Iodopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-IODOPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F33UJD465Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

108-110 °C
Record name 4-Iodopyrazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02721
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

When an equivalent amount of 4-iodopyrazole is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using toluene as solvent, 2-(4-iodo-1H-pyrazol-1-yl)ethyl chloride is isolated after column chromatography (4-iodopyrazole, Aldrich, 41%, C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-ethoxycarbonyl-2H-indazolin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodopyrazole
Reactant of Route 2
4-Iodopyrazole
Reactant of Route 3
Reactant of Route 3
4-Iodopyrazole
Reactant of Route 4
4-Iodopyrazole
Reactant of Route 5
4-Iodopyrazole
Reactant of Route 6
4-Iodopyrazole

Q & A

Q1: How does 4-Iodopyrazole interact with alcohol dehydrogenase?

A1: 4-Iodopyrazole acts as a potent inhibitor of liver alcohol dehydrogenase (ADH), particularly in the presence of the oxidized coenzyme NAD+. [] Crystallographic studies reveal that one nitrogen atom of the pyrazole ring directly binds to the active-site zinc atom of ADH, while the other nitrogen atom interacts with the nicotinamide ring of NAD+. [] This dual interaction effectively blocks the enzyme's active site, inhibiting its activity.

Q2: Are there specific amino acid residues in ADH important for 4-Iodopyrazole binding?

A2: Yes, research suggests that amino acid residues like Thr-178, Val-203, and Val-292, located within the nicotinamide binding site of ADH, contribute to the binding and inhibitory activity of 4-Iodopyrazole. [] Mutations at these positions can significantly alter the enzyme's kinetics and affinity for both the coenzyme and the inhibitor. []

Q3: Does 4-Iodopyrazole impact other enzymes besides alcohol dehydrogenase?

A3: While 4-Iodopyrazole is best known for its interaction with ADH, studies indicate its potential to influence other enzymes. For instance, it has been shown to induce rat hepatic microsomal drug-metabolizing enzymes, including cytochrome P-450 and ethoxyresorufin demethylase. []

Q4: What is the molecular formula and weight of 4-Iodopyrazole?

A4: 4-Iodopyrazole has the molecular formula C3H3IN2 and a molecular weight of 205.97 g/mol.

Q5: What spectroscopic techniques are useful for characterizing 4-Iodopyrazole?

A5: Various spectroscopic techniques are employed to characterize 4-Iodopyrazole, including: - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 15N NMR provide valuable information about the compound's structure and electronic environment. [, , ] - Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze vibrational modes within the molecule. [, ] - Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound. [] - UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions and conjugation within the molecule.

Q6: Can 4-Iodopyrazole be used in aqueous media for synthetic applications?

A6: While 4-Iodopyrazole is generally stable in aqueous media for short periods, prolonged exposure can lead to hydrolysis, especially under acidic or basic conditions. [, ] Careful optimization of reaction conditions and the use of appropriate protecting groups can help minimize degradation.

Q7: What role does 4-Iodopyrazole play in cross-coupling reactions?

A7: The iodine atom in 4-Iodopyrazole makes it a suitable substrate for various cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Negishi couplings. [, , ] These reactions allow for the introduction of diverse substituents at the 4-position of the pyrazole ring, expanding its synthetic utility.

Q8: Can you provide an example of a specific application of 4-Iodopyrazole in organic synthesis?

A8: 4-Iodopyrazole serves as a key intermediate in the synthesis of thieno[2,3-c]pyrazoles. [] Sonogashira coupling of 4-iodopyrazoles with phenylacetylene followed by cyclization with Na2S in DMF yields the desired thieno[2,3-c]pyrazole derivatives. []

Q9: How has computational chemistry been employed in the study of 4-Iodopyrazole?

A9: Computational methods, such as density functional theory (DFT), have been used to: - Investigate the halogen bonding properties of 4-Iodopyrazole and predict its ability to form halogen bonds. [] - Study the molecular structures and electronic properties of 4-Iodopyrazole complexes with metals like palladium. [] - Analyze the conformational preferences and energetics of 4-Iodopyrazole in different environments.

Q10: How do modifications to the 4-position of the pyrazole ring affect biological activity?

A10: The nature of the substituent at the 4-position significantly influences the biological activity of pyrazole derivatives. - For instance, 4-methylpyrazole shows a dose-dependent ability to lower brain noradrenaline levels in mice, while 4-bromopyrazole and 4-iodopyrazole exhibit dose-dependent effects on rectal temperature and exploratory behavior. [] - In the context of ADH inhibition, pyrazole derivatives with long alkyl chains at the 4-position are particularly potent inhibitors due to their favorable interactions within the hydrophobic substrate cleft of the enzyme. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.